Cas no 134932-60-8 ((1R)-1-(1,3-thiazol-2-yl)ethan-1-ol)
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)
- (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol
- 134932-60-8
- AKOS017397660
- (R)-1-(Thiazol-2-yl)ethanol
- (alphaR)-alpha-Methyl-2-thiazolemethanol
- SCHEMBL4093831
- EN300-75817
- (R)-1-(THIAZOL-2-YL)ETHAN-1-OL
- (1R)-1-(1,3-thiazol-2-yl)ethanol
- CS-0377773
- AT14685
- YTYLXXDUJXUJJJ-SCSAIBSYSA-N
-
- Inchi: 1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m1/s1
- InChI Key: YTYLXXDUJXUJJJ-SCSAIBSYSA-N
- SMILES: S1C=CN=C1[C@@H](C)O
Computed Properties
- Exact Mass: 129.02483502g/mol
- Monoisotopic Mass: 129.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.4Ų
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A752360-10mg |
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol |
134932-60-8 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A752360-50mg |
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol |
134932-60-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A752360-100mg |
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol |
134932-60-8 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Aaron | AR00A9C4-5g |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 97% | 5g |
$174.00 | 2025-02-12 | |
| A2B Chem LLC | AE77560-1g |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 95% | 1g |
$396.00 | 2024-04-20 | |
| A2B Chem LLC | AE77560-100mg |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 99% | 100mg |
$165.00 | 2024-01-04 | |
| A2B Chem LLC | AE77560-250mg |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 95% | 250mg |
$203.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1256999-100mg |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 98% | 100mg |
$55 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1256999-5g |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 98% | 5g |
$190 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1256999-1g |
2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) |
134932-60-8 | 98% | 1g |
$85 | 2025-02-25 |
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol
Introduction to (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol and Its Significance in Modern Chemical Research
CAS No. 134932-60-8 is a chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, specifically identified as (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol, represents a unique molecular structure that has been the subject of extensive studies due to its potential applications in various scientific domains. The compound's molecular framework, characterized by a thiazole ring and an ethanol side chain, positions it as a versatile intermediate in the synthesis of more complex molecules.
The thiazole moiety is a key feature of this compound, contributing to its reactivity and biological activity. Thiazole derivatives are well-known for their broad spectrum of biological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The presence of the (1R) configuration indicates a specific stereochemical arrangement that can significantly influence the compound's pharmacological profile. This stereochemical specificity is a critical consideration in drug design, as it can affect the compound's efficacy and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacokinetic profiles. (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol has emerged as a promising candidate in this context. Its unique structural features make it an attractive scaffold for further derivatization, allowing researchers to explore new chemical space for drug discovery. The compound's ability to interact with biological targets in a specific manner holds promise for the development of new treatments for various diseases.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The thiazole ring can serve as a hinge region, enabling the molecule to bind to specific protein targets with high affinity. This property is particularly valuable in the context of precision medicine, where therapies are tailored to individual patients based on their genetic and molecular profiles. The stereochemical purity of (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol ensures that its interactions with biological systems are predictable and reproducible, which is essential for clinical translation.
The synthesis of this compound has also been a subject of interest among synthetic chemists. The strategic placement of the thiazole ring and the ethanol side chain presents both challenges and opportunities for synthetic innovation. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this molecule, reducing the environmental impact of its production. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The biological activity of (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol has been explored through both computational modeling and experimental studies. Computational approaches have allowed researchers to predict how the molecule might interact with biological targets at the atomic level. These predictions have been validated through experimental testing, providing a comprehensive understanding of its pharmacological properties. Such integrative studies are crucial for advancing drug discovery efforts and ensuring that promising compounds like this one move efficiently from bench to bedside.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology research, where it can be used to probe biological mechanisms and develop new diagnostic tools. Additionally, its role as an intermediate in synthesizing more complex molecules underscores its importance in industrial chemistry. The ability to produce this compound on a scalable basis will be essential for its widespread adoption in both academic and industrial settings.
In conclusion, CAS No. 134932-60-8, identified as (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol, represents a significant advancement in chemical research. Its unique molecular structure, characterized by a thiazole ring and an ethanol side chain, positions it as a versatile intermediate with broad applications in pharmaceuticals and chemical biology. The stereochemical purity and biological activity of this compound make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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